molecular formula C11H15N3O2 B15131546 Methyl 4-(piperazin-1-yl)picolinate CAS No. 1279200-20-2

Methyl 4-(piperazin-1-yl)picolinate

Cat. No.: B15131546
CAS No.: 1279200-20-2
M. Wt: 221.26 g/mol
InChI Key: ZDZZLQAALKMJKS-UHFFFAOYSA-N
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Description

Methyl 4-(piperazin-1-yl)picolinate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(piperazin-1-yl)picolinate typically involves the reaction of 4-chloromethylpyridine with piperazine in the presence of a base. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperazin-1-yl)picolinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the picolinate moiety.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Methyl 4-(piperazin-1-yl)picolinate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.

    Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.

Mechanism of Action

The mechanism of action of Methyl 4-(piperazin-1-yl)picolinate involves its interaction with specific molecular targets in biological systems. The piperazine moiety can interact with receptors or enzymes, leading to modulation of their activity. The compound may also affect cellular pathways by altering the expression of certain genes or proteins.

Comparison with Similar Compounds

Methyl 4-(piperazin-1-yl)picolinate can be compared with other similar compounds, such as:

    Piperazine derivatives: These compounds share the piperazine moiety and exhibit similar biological activities.

    Picolinate derivatives: These compounds contain the picolinate moiety and are used in various chemical and biological applications.

Similar Compounds

    Methyl 4-(piperazin-1-yl)benzoate: Similar structure with a benzoate moiety instead of picolinate.

    4-(Piperazin-1-yl)pyridine: Similar structure with a pyridine moiety.

    N-(4-Piperazin-1-ylphenyl)acetamide: Contains a piperazine moiety with an acetamide group.

This compound stands out due to its unique combination of the piperazine and picolinate moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

1279200-20-2

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

methyl 4-piperazin-1-ylpyridine-2-carboxylate

InChI

InChI=1S/C11H15N3O2/c1-16-11(15)10-8-9(2-3-13-10)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3

InChI Key

ZDZZLQAALKMJKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1)N2CCNCC2

Origin of Product

United States

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